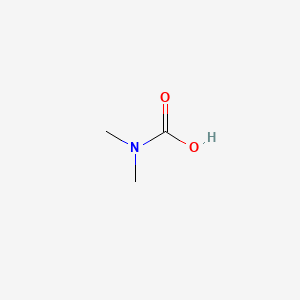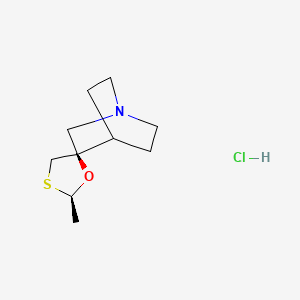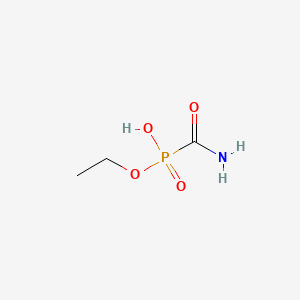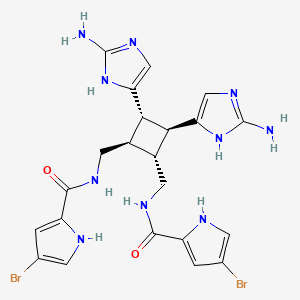
Dimethylcarbamic acid
Overview
Description
Dimethylcarbamic acid (DMCA) is an organic compound with the chemical formula C3H7NO2. It is a colorless liquid that is soluble in water and polar solvents. DMCA is an important intermediate in the synthesis of various compounds, including pesticides, herbicides, and pharmaceuticals.
Scientific Research Applications
Pharmacological Correction of Liver Tissue Damage : The zinc complex of 1-butylvioluric acid has been studied for its protective influence on liver tissue culture damaged by convulsive poisons, including a compound derived from dimethylcarbamic acid. This research suggests potential pharmacological applications in mitigating liver damage caused by such poisons (Kolbasova et al., 2023).
Structural and Aggregation Properties : Research on dimethylammonium-dimethylcarbamate (dimcarb) and similar compounds highlights their unique structural, molecular aggregation, and thermal behavior. These properties are crucial for understanding their applications in various scientific and industrial processes (Schroth et al., 2010).
Neurotoxicity of Pesticidal Carbamates : this compound derivatives are part of the carbamates group used in pesticides. These compounds' neurotoxic effects are a significant concern, particularly their potential to inhibit cholinesterase, which is vital for nerve function (Miller, 1982).
Chemical Kinetics and Stability Studies : Studies on the elimination kinetics and stability of ethyl N,N-dimethylcarbamates in the gas phase contribute to a deeper understanding of these compounds' chemical behaviors. This knowledge is essential for their application in chemical synthesis and industrial processes (CarlosJ.Marcano et al., 2006).
Molecular Dynamic Structure : Research into the dynamic structure behavior of dimethylamine-carbondioxide complexes, including this compound, offers insights into their molecular interactions and potential applications in chemical processes (Radeglia et al., 1989).
Role in Chemical Reactions : this compound plays a critical role in various chemical reactions, including isomerization processes and interactions with different enzymes. These reactions are significant for understanding biochemical processes and developing pharmaceutical agents (Pastushenko et al., 1983).
Mechanism of Action
Target of Action
Dimethylcarbamic acid, also known as N,N-dimethylcarbamate, is a derivative of carbamic acid . It is used as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . These carbamates often have pharmacological or pesticidal activities .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. As a carbamate, it can form stable salts upon deprotonation . This property allows it to interact with various biological targets, leading to changes in their function.
Biochemical Pathways
It’s known that carbamic acid derivatives can participate in a variety of biochemical reactions . For instance, dimethylcarbamyl chloride can be used to synthesize disubstituted carbamates from benzylphenols .
Pharmacokinetics
The properties of carbamic acid and its derivatives suggest that they may have good bioavailability due to their small size and polar nature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the stability of carbamates . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Dimethylcarbamic acid plays a significant role in biochemical reactions, particularly as a Bronsted base and acid. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a substrate for certain enzymes, leading to the formation of dimethylcarbamoyl derivatives. These interactions are crucial for the regulation of metabolic pathways and cellular functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity. Furthermore, this compound can affect gene expression by binding to DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These adverse effects highlight the importance of dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux. It can be metabolized to form various derivatives, which participate in different biochemical reactions. These interactions are essential for maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its function and efficacy in biochemical processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization is essential for its activity and function in regulating cellular processes .
Properties
IUPAC Name |
dimethylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVWMUCHSLGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222928 | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7260-94-8 | |
| Record name | N,N-Dimethylcarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)










